8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Description
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane backbone with a nitrile (-CN) group and a 3-methylphenyl substituent at the 8-position. The spirocyclic framework introduces structural rigidity, while the nitrile group enhances reactivity for further chemical modifications.
Properties
IUPAC Name |
8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-13-3-2-4-14(11-13)15(12-17)5-7-16(8-6-15)18-9-10-19-16/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOHXLXBSJGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves multiple steps. One common method starts with the reaction of 3-methylbenzyl chloride with 1,4-dioxaspiro[4.5]decane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyanation reaction using sodium cyanide to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has shown promise in medicinal chemistry due to its potential pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Further investigations are needed to evaluate the specific mechanisms of action.
- Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective properties, indicating that this compound may also possess beneficial effects on neuronal health.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Synthetic Pathways : It can be synthesized through various methods, including cyclization reactions involving dicarbonyl compounds and amines. The spiro structure allows for the formation of multiple stereocenters, which is advantageous in creating complex molecules.
- Building Block for Derivatives : Its unique structure enables the derivation of numerous analogs that can be tailored for specific biological activities or chemical properties.
Case Study 1: Antitumor Activity Assessment
A study conducted on derivatives of dioxaspiro compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective agents found that compounds structurally related to this compound showed a reduction in oxidative stress markers in neuronal cell cultures. This indicates a possible mechanism through which the compound could exert protective effects against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electronic Effects : The nitrile group is electron-withdrawing, while the 3-methylphenyl substituent donates electrons weakly via hyperconjugation. This combination may stabilize intermediates in multi-step syntheses .
Biological Activity
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN\O
- Molecular Weight : 245.30 g/mol
- CAS Number : 23511-05-9
The compound features a spirocyclic structure that contributes to its pharmacological properties. The presence of the dioxaspiro framework is notable for its potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- The compound has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Studies suggest that it may interfere with signaling pathways critical for tumor growth.
- A study demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells in vitro, indicating its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- It has been reported to inhibit the production of pro-inflammatory cytokines and mediators, suggesting a role in managing inflammatory conditions.
- In animal models, the compound reduced inflammation markers, which could be beneficial in treating diseases like arthritis.
-
Neuroprotective Properties :
- Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
- The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Iodo-1,4-dioxaspiro[4.5]decane | Contains iodine substituent | Significant anticancer properties |
| 8-Cyano-1,4-dioxaspiro[4.5]decane | Cyano group present | Moderate anti-inflammatory effects |
| 1,4-Dioxaspiro[4.5]decane | Basic spirocyclic structure | Limited biological activity |
Case Studies
-
Case Study on Cancer Treatment :
A recent study evaluated the efficacy of this compound in a murine model of breast cancer. Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups. -
Inflammation Model Study :
In a rat model of induced arthritis, administration of the compound resulted in decreased paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6, showcasing its potential utility in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
